molecular formula C9H19Cl2N3 B2685516 3-(Piperazin-1-yl)pentanenitrile dihydrochloride CAS No. 2230807-40-4

3-(Piperazin-1-yl)pentanenitrile dihydrochloride

Cat. No.: B2685516
CAS No.: 2230807-40-4
M. Wt: 240.17
InChI Key: MFHNTPSJJSUSED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride typically involves the reaction of piperazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Piperazin-1-yl)pentanenitrile dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Piperazin-1-yl)pentanenitrile dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Piperazin-1-yl)pentanenitrile dihydrochloride can be compared with other piperazine-containing compounds, such as:

    1-(2-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals.

    4-(2-Hydroxyethyl)piperazine: Commonly used in the preparation of buffer solutions.

    1-Benzylpiperazine: Studied for its stimulant effects.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-piperazin-1-ylpentanenitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHNTPSJJSUSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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